molecular formula C12H10F2N4O3 B5910713 N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide

Cat. No.: B5910713
M. Wt: 296.23 g/mol
InChI Key: AJXVXAHNXXJRNM-UHFFFAOYSA-N
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Description

N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid.

    Acetamide formation: The nitrated imidazole is reacted with 2,4-difluoroaniline to form the final product.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an antimicrobial or antifungal agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential use in the development of new drugs, particularly those targeting infections or inflammatory conditions.
  • Explored for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,4-Difluoro-phenyl)-2-(2-methyl-5-nitro-imidazol-1-yl)-acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group may play a role in redox reactions within cells, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating infections.

    Fluconazole: An antifungal agent with a similar imidazole ring structure.

Uniqueness:

  • The presence of the 2,4-difluoro-phenyl group may confer unique properties such as increased lipophilicity or altered reactivity.
  • The specific substitution pattern on the imidazole ring can affect its biological activity and selectivity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O3/c1-7-15-5-12(18(20)21)17(7)6-11(19)16-10-3-2-8(13)4-9(10)14/h2-5H,6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXVXAHNXXJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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